molecular formula C9H13ClN2 B13708199 3-(Azetidin-3-yl)-2-methyl-pyridine diHCl

3-(Azetidin-3-yl)-2-methyl-pyridine diHCl

Katalognummer: B13708199
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: QXRVVPAQZJNSKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32662326” is a specialized chemical used in various scientific and industrial applications. It is known for its unique properties and reactivity, making it a valuable component in different fields of research and production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD32662326” involves multiple steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of “MFCD32662326” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance efficiency, reduce waste, and ensure consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD32662326” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in reactions with “MFCD32662326” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving “MFCD32662326” depend on the specific reagents and conditions used. These products can range from simple derivatives to complex compounds with enhanced properties.

Wissenschaftliche Forschungsanwendungen

“MFCD32662326” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of advanced materials and specialized chemicals.

Wirkmechanismus

The mechanism of action of “MFCD32662326” involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and other biochemical functions. Understanding the molecular targets and pathways is crucial for optimizing its use in various applications.

Eigenschaften

Molekularformel

C9H13ClN2

Molekulargewicht

184.66 g/mol

IUPAC-Name

3-(azetidin-3-yl)-2-methylpyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H

InChI-Schlüssel

QXRVVPAQZJNSKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=N1)C2CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.